molecular formula C21H23N3OS B2528876 N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide CAS No. 894999-28-1

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide

Cat. No. B2528876
CAS RN: 894999-28-1
M. Wt: 365.5
InChI Key: MMEGXGKPJBFANM-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in biochemical processes. This inhibition leads to a decrease in the production of certain molecules that are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammatory processes. In addition, this compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide in lab experiments is its ability to inhibit the activity of specific enzymes. This makes it a useful tool in the study of various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide. One such direction is the study of its potential use in the treatment of cancer. Further research is needed to fully understand the anti-cancer properties of this compound and how it can be used to treat various types of cancer. Another future direction is the study of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research into the potential toxicity of this compound and how it can be used safely in lab experiments.

Synthesis Methods

The synthesis method for N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide involves a multi-step process. The first step involves the synthesis of 4-methylbenzo[d]thiazole-2-carboxylic acid, which is then reacted with thionyl chloride to form 4-methylbenzo[d]thiazole-2-carbonyl chloride. This intermediate is then reacted with 3-pyridinemethanol to form N-(pyridin-3-ylmethyl)-4-methylbenzo[d]thiazole-2-carboxamide. The final step involves the reaction of this intermediate with cyclohexanecarbonyl chloride to form this compound.

Scientific Research Applications

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide has been used in various scientific research applications. One such application is in the study of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been used in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory properties and can be used in the study of inflammatory diseases.

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-15-7-5-11-18-19(15)23-21(26-18)24(14-16-8-6-12-22-13-16)20(25)17-9-3-2-4-10-17/h5-8,11-13,17H,2-4,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEGXGKPJBFANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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